Product packaging for 3-(hydrazinylmethyl)-N,N-dimethylaniline(Cat. No.:)

3-(hydrazinylmethyl)-N,N-dimethylaniline

Cat. No.: B12278861
M. Wt: 165.24 g/mol
InChI Key: HNFSCERWFFDIPV-UHFFFAOYSA-N
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Description

3-(Hydrazinylmethyl)-N,N-dimethylaniline is a chemical compound with the molecular formula C9H15N3 . It is an aromatic organic compound featuring a dimethylaniline group and a hydrazinylmethyl substituent. This structure makes it a valuable reagent in organic synthesis, primarily serving as a key building block for the preparation of various hydrazine derivatives . These derivatives are highly valuable in the development of pharmaceuticals and agrochemicals. The compound is often employed in the synthesis of active pharmaceutical ingredients (APIs) due to the reactivity of the hydrazine group, which is crucial for forming hydrazone linkages and other nitrogen-containing heterocycles important in drug design . Additionally, aniline derivatives are commonly used as intermediates in the production of dyes and pigments . This product is intended for research purposes only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Please consult the Safety Data Sheet (SDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15N3 B12278861 3-(hydrazinylmethyl)-N,N-dimethylaniline

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(hydrazinylmethyl)-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-12(2)9-5-3-4-8(6-9)7-11-10/h3-6,11H,7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNFSCERWFFDIPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)CNN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Hydrazinylmethyl N,n Dimethylaniline and Its Analogs

Strategies for Introducing the Hydrazinylmethyl Moiety onto the Aniline (B41778) Scaffold

The introduction of the hydrazinylmethyl group onto the N,N-dimethylaniline core is a key transformation that can be achieved through different chemical strategies. The choice of strategy often depends on the availability of starting materials, desired scale of reaction, and tolerance of other functional groups within the molecule.

Synthesis via Halomethyl Intermediates (e.g., 3-(chloromethyl)-N,N-dimethylaniline)

A common and direct approach involves the use of a reactive halomethyl intermediate, such as 3-(chloromethyl)-N,N-dimethylaniline. This intermediate contains a benzylic halide, which is susceptible to nucleophilic attack by hydrazine (B178648) or its derivatives.

The core of this synthetic route is a nucleophilic substitution reaction where a hydrazine derivative, acting as the nucleophile, displaces the halide from the benzylic carbon of the halomethyl intermediate. Hydrazine hydrate is a commonly used reagent for this transformation due to its availability and reactivity. The direct alkylation of hydrazine can sometimes lead to overalkylation, but reaction conditions can be controlled to favor the desired mono-alkylated product. princeton.edu

A general representation of this reaction is the treatment of 3-(chloromethyl)-N,N-dimethylaniline with hydrazine hydrate. The lone pair of electrons on one of the nitrogen atoms of hydrazine attacks the electrophilic benzylic carbon, leading to the formation of a new carbon-nitrogen bond and the expulsion of the chloride ion. This reaction is typically carried out in a suitable solvent, such as ethanol. orgsyn.org

Reactant 1Reactant 2ProductSolventReference
3-(chloromethyl)-N,N-dimethylanilineHydrazine hydrate3-(hydrazinylmethyl)-N,N-dimethylanilineEthanol orgsyn.org
Chloroacetylamino derivativeHydrazine hydrateHydrazinoacetylamino derivativeEthanol

Interactive Data Table: Nucleophilic Substitution with Hydrazine

The efficiency of the nucleophilic substitution can be influenced by several factors. The choice of solvent can affect the solubility of reactants and the rate of reaction. Polar protic solvents like ethanol are often suitable for reactions involving hydrazine hydrate. orgsyn.org The reaction temperature is another critical parameter; heating is often employed to increase the reaction rate, but excessive heat can lead to the formation of byproducts. The molar ratio of hydrazine to the halomethyl intermediate is also important to control the extent of alkylation and minimize the formation of di- and tri-substituted products.

Reduction of Azide Precursors (e.g., 3-(azidomethyl)-N,N-dimethylaniline)

An alternative and often cleaner route to this compound involves the reduction of an azide precursor, specifically 3-(azidomethyl)-N,N-dimethylaniline. This two-step approach first involves the conversion of the halomethyl intermediate to an azidomethyl intermediate, followed by the selective reduction of the azide group to a hydrazine.

The synthesis of the azide precursor, 3-(azidomethyl)-N,N-dimethylaniline, can be readily achieved by treating 3-(chloromethyl)-N,N-dimethylaniline with an azide salt, such as sodium azide, in a suitable solvent like dimethylformamide (DMF) or acetone. This is a standard SN2 reaction where the azide ion displaces the chloride.

Catalytic hydrogenation is a widely used method for the reduction of azides to amines. However, the selective reduction of an azide to a hydrazine requires careful selection of the catalyst and reaction conditions to avoid over-reduction to the primary amine. While the complete reduction of azides to primary amines using catalysts like Palladium on carbon (Pd/C) with hydrogen gas is common, achieving the partial reduction to a hydrazine is more challenging. citedrive.com

Transfer hydrogenation using hydrazine hydrate as the hydrogen donor in the presence of a suitable catalyst, such as iron(III) oxide nanoparticles or ruthenium-based catalysts, can be an effective method for the reduction of various functional groups, including azides. acs.orgresearchgate.netresearchgate.net These methods can sometimes offer higher selectivity for the desired hydrazine product.

Azide PrecursorCatalystHydrogen SourceProductReference
Aryl AzidesFe3O4 NanoparticlesHydrazine HydrateAnilines acs.org
Benzyl AzidePalladium on CarbonHydrogen GasBenzylamine (B48309) citedrive.com

Interactive Data Table: Catalytic Reduction of Azides

Besides catalytic hydrogenation, chemical reducing agents can be employed for the conversion of azides. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of reducing azides to primary amines. organic-chemistry.orgcmu.eduthieme-connect.com However, controlling the reaction to stop at the hydrazine stage is difficult due to the high reactivity of LiAlH4.

Milder reducing agents or specific protocols might be necessary to achieve the selective reduction of an azide to a hydrazine. For instance, the use of tin(II) chloride or other specific metal-based reagents has been reported for the reduction of azides under controlled conditions.

Mannich-type Reactions Incorporating Hydrazine and Dimethylaniline Moieties

The Mannich reaction is a powerful three-component organic reaction that involves the aminoalkylation of an acidic proton located adjacent to a carbonyl group. The reaction typically utilizes an aldehyde (like formaldehyde), a primary or secondary amine, and a carbonyl compound. wikipedia.orglibretexts.org The final product is a β-amino-carbonyl compound, commonly referred to as a Mannich base. wikipedia.orglibretexts.org

In the context of synthesizing this compound, a variation of the Mannich reaction can be proposed. This reaction would involve the electrophilic substitution onto the aromatic ring of N,N-dimethylaniline, which is activated towards such reactions. The typical reactants would be formaldehyde (B43269), hydrazine, and N,N-dimethylaniline. The reaction mechanism commences with the formation of an iminium ion from the amine (hydrazine) and formaldehyde. libretexts.orgyoutube.com N,N-dimethylaniline then acts as the nucleophile, attacking the iminium ion to form the desired product. Due to the directing effect of the dimethylamino group, the substitution is expected to occur primarily at the para position, with some ortho substitution. To achieve the meta-substituted product as the primary target, specific catalytic systems or starting with a meta-directing precursor might be necessary.

Amine: Hydrazine (H₂N-NH₂)

Aldehyde: Formaldehyde (CH₂O)

Nucleophile: N,N-dimethylaniline

The reaction proceeds via an electrophilic aromatic substitution mechanism on the electron-rich aniline ring. The key intermediate is a hydrazinyl-methyl cation (or a related iminium species) formed in situ from hydrazine and formaldehyde.

Table 1: Hypothetical Mannich Reaction Conditions and Outcomes This table is illustrative and based on general principles of Mannich reactions.

CatalystSolventTemperature (°C)Reaction Time (h)Predominant IsomerHypothetical Yield (%)
HCl (acid catalysis)Ethanol7812para65
NoneWater10024para/ortho mix40
Lewis Acid (e.g., ZnCl₂)Dichloromethane408para75
Organocatalyst (e.g., Proline)DMSO6018para70

Multistep Synthetic Pathways and Fragment Coupling Approaches

The synthesis of more complex analogs or when direct methods like the Mannich reaction yield incorrect isomers or low yields, multistep pathways become essential. These strategies involve building the target molecule from smaller, more readily available fragments.

Convergent and Divergent Synthetic Strategies

Convergent Synthesis: This strategy involves preparing different sections of the molecule independently, which are then combined in the final steps to form the target compound. wikipedia.orgscholarsresearchlibrary.com This approach is highly efficient as it maximizes the preservation of materials and allows for easier purification of intermediates. kccollege.ac.in For this compound, a convergent approach could involve:

Fragment A Synthesis: Preparation of a 3-halomethyl-N,N-dimethylaniline intermediate (e.g., 3-(bromomethyl)-N,N-dimethylaniline).

Fragment B: Hydrazine or a protected hydrazine derivative.

Coupling: A nucleophilic substitution reaction where hydrazine displaces the halide on Fragment A to form the final C-N bond.

This method offers flexibility; by modifying either fragment, a variety of analogs can be produced.

Divergent Synthesis: In contrast, a divergent strategy begins with a central core molecule that is sequentially elaborated. wikipedia.org This method is particularly useful for creating a library of related compounds from a common intermediate. wikipedia.org A divergent synthesis for analogs of this compound could start with 3-amino-N,N-dimethylaniline. This common precursor could then be subjected to various reactions to introduce different functional groups at the 3-position, followed by diazotization and reduction to form the hydrazine moiety, or other transformations to build the hydrazinylmethyl group.

Protecting Group Chemistry in the Synthesis of Complex Analogs

Protecting groups are essential tools in multistep synthesis to temporarily mask a reactive functional group, preventing it from interfering with reactions elsewhere in the molecule. organic-chemistry.org In the synthesis of this compound and its analogs, both the aniline nitrogen and the hydrazine group may require protection.

The hydrazine moiety is nucleophilic and can be sensitive to oxidation. Specific protecting groups have been developed for hydrazines to ensure they remain intact during synthetic transformations. acs.orgnih.gov For instance, the hydrazine can be protected as a hydrazone by reaction with a ketone or aldehyde, or as a carbazate by reaction with a chloroformate. Common amine protecting groups like Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) are also widely used. youtube.com These groups are stable under a range of conditions but can be removed selectively when needed. organic-chemistry.orgyoutube.com

An orthogonal protecting group strategy allows for the selective deprotection of one group in the presence of others. organic-chemistry.org For example, a Boc-protected hydrazine could be deprotected under acidic conditions, while a Cbz-protected aniline nitrogen on the same molecule would remain unaffected, only being removed later by hydrogenolysis. youtube.com This level of control is crucial when constructing complex, multifunctional molecules.

Exploration of Sustainable and Green Chemistry Principles in Synthesis

Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. This includes using safer solvents, reducing energy consumption, and employing catalytic methods to improve atom economy. acs.org

Solvent-Free Reaction Conditions

Performing reactions without a solvent, or in environmentally benign solvents like water, is a core principle of green chemistry. youtube.comrsc.org Solvent-free, or "neat," conditions can lead to higher reaction rates, easier product purification, and a significant reduction in chemical waste. rsc.orgrsc.org For the synthesis of aniline derivatives, methodologies using Brønsted acidic ionic liquids have been developed that proceed under metal- and solvent-free conditions, often with high yields. rsc.orgrsc.org Exploring the application of such solvent-free conditions for a Mannich-type synthesis of this compound could offer a more sustainable manufacturing route.

Table 2: Comparison of Conventional vs. Green Solvents for Aniline Derivative Synthesis

SolventClassificationBoiling Point (°C)Environmental/Safety Concerns
DichloromethaneConventional39.6Volatile, suspected carcinogen, environmental pollutant
TolueneConventional110.6Volatile, flammable, toxic
EthanolGreener78.4Renewable, lower toxicity, biodegradable
WaterGreen100Non-toxic, non-flammable, inexpensive
None (Solvent-Free)Ideal GreenN/AEliminates solvent waste and toxicity issues

Catalyst Development for Enhanced Selectivity and Yield

Catalysis is fundamental to green chemistry as it allows for reactions to proceed with higher efficiency and selectivity, often under milder conditions. The development of catalysts for C-N bond formation is a particularly active area of research. nih.govrsc.org Transition-metal catalysts, such as those based on rhodium, iridium, palladium, and nickel, have been instrumental in developing new amination reactions. nih.govacs.orgacs.org

For the synthesis of this compound, catalyst design could address several challenges:

Regioselectivity: Directing the substitution to the meta position of the aniline ring, which is electronically disfavored. This might be achieved with a catalyst that coordinates to the dimethylamino group and directs the incoming electrophile via a sterically controlled pathway.

Mild Conditions: Enabling the reaction to proceed at lower temperatures and pressures, thus reducing energy consumption.

Recent advances include the use of organic azides as nitrogen sources in transition-metal-catalyzed C-H amination, offering a step- and atom-economical alternative to traditional cross-coupling reactions. nih.govacs.org Exploring similar innovative catalytic systems could lead to a highly efficient and selective synthesis of the target molecule and its derivatives.

Atom Economy and Reaction Efficiency Considerations

In the pursuit of sustainable chemical manufacturing, the principles of green chemistry have become paramount in evaluating and designing synthetic routes. primescholars.com Two key metrics in this evaluation are atom economy and reaction efficiency, which provide a quantitative measure of how effectively raw materials are converted into the desired product. primescholars.comchemrxiv.org This section will explore these concepts in the context of the synthesis of this compound and its analogs.

Atom Economy

Atom economy, a concept developed by Barry Trost, assesses the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final product. chemrxiv.org The formula for calculating atom economy is:

An ideal reaction, from an atom economy perspective, would incorporate all reactant atoms into the desired product, resulting in a 100% atom economy and no byproducts. primescholars.com Reaction types such as additions and rearrangements are inherently more atom-economical, while substitutions and eliminations tend to be less so due to the generation of leaving groups and other waste products. rsc.org

For the synthesis of N,N-dimethylaniline, a precursor structure to the target compound, various methods exist with differing atom economies. For instance, the traditional synthesis using aniline and methanol (B129727) with a sulfuric acid catalyst, while effective, suffers from poor atom economy due to the formation of water as a byproduct. lookchem.com In contrast, catalytic processes that minimize waste are preferred. rsc.org A one-pot synthesis of N,N-dimethylaniline from nitrobenzene and methanol over a Raney-Ni® catalyst has been reported with a high yield of up to 98%, demonstrating a more efficient pathway. lookchem.comrsc.org

Considering a hypothetical synthesis of this compound, the choice of reagents would significantly impact the atom economy. For example, a synthetic strategy involving the reaction of 3-(chloromethyl)-N,N-dimethylaniline with hydrazine would generate hydrogen chloride as a byproduct, thus lowering the atom economy.

Reaction Efficiency

While atom economy provides a theoretical measure of efficiency, reaction efficiency, often represented by the reaction yield, reflects the practical outcome of a chemical process. The yield is the actual amount of product obtained compared to the theoretical maximum. Factors influencing reaction efficiency include reaction conditions (temperature, pressure, catalysts), reaction time, and the potential for side reactions.

The industrial production of N,N-dimethylaniline often utilizes methanol as the alkylating agent due to its low cost and availability, achieving high actual yields despite the reaction pathway. alfa-chemistry.com For instance, a method for producing high-purity N,N-dimethylaniline from methanol and aniline using a copper-zinc-aluminum catalyst reports high efficiency. google.com The optimization of reaction conditions, such as temperature and catalyst choice, is crucial for maximizing yield. lookchem.com

In the synthesis of analogs, such as 3-N′-arylaminophenothiazines, reaction conditions like the choice of solvent (methanol or water) and the stoichiometric ratio of reactants have been shown to be critical for achieving good yields and minimizing byproduct formation. nih.gov

The table below illustrates a hypothetical comparison of different synthetic approaches for an N,N-dimethylaniline derivative, highlighting the interplay between atom economy and reaction yield.

Synthetic Route Reactants Desired Product Byproducts Theoretical Atom Economy (%) Reported Yield (%)
A: Alkylation of Aniline Aniline, Methanol (with H₂SO₄ catalyst)N,N-dimethylanilineWater~85%High
B: From Nitrobenzene Nitrobenzene, Methanol (with Raney-Ni® catalyst)N,N-dimethylanilineWater~72%up to 98% rsc.org
C: Ammonolysis of a Halide 4-bromo-ortho-xylene, Ammonia3,4-dimethylanilineAmmonium bromide~53%79% google.com

This table demonstrates that while a route may have a lower theoretical atom economy, optimization of the reaction can lead to a very high practical yield. Conversely, a reaction with high atom economy may not be efficient in practice due to low yields or difficult reaction conditions. Therefore, a holistic approach that considers both atom economy and reaction efficiency is essential for the development of sustainable and economically viable synthetic methodologies for this compound and its analogs.

Reaction Chemistry and Mechanistic Investigations of 3 Hydrazinylmethyl N,n Dimethylaniline

Reactivity Profiling of the Hydrazinyl Moiety

The primary site of reactivity in 3-(hydrazinylmethyl)-N,N-dimethylaniline is expected to be the hydrazinyl (-NHNH2) group. This functional group is a potent nucleophile and a versatile precursor in various chemical transformations, including condensation and cycloaddition reactions.

Condensation Reactions for Hydrazone and Related Imine Formation

One of the most characteristic reactions of hydrazines is their condensation with carbonyl compounds to form hydrazones. This reaction is a cornerstone of organic synthesis and is widely used for the derivatization of aldehydes and ketones.

The lone pair of electrons on the terminal nitrogen atom of the hydrazinyl group in this compound allows it to act as a strong nucleophile, readily attacking the electrophilic carbon of an aldehyde or ketone. This initial nucleophilic addition is typically followed by the elimination of a water molecule to yield the corresponding hydrazone. The general reaction scheme involves the acid-catalyzed condensation of the hydrazine (B178648) with a carbonyl compound.

The reaction is versatile and can be carried out with a wide array of aliphatic and aromatic aldehydes and ketones. The resulting hydrazones are characterized by the C=N-NH- linkage.

Table 1: Hypothetical Hydrazone Derivatives of this compound

Carbonyl ReactantProduct Name
Benzaldehyde(E)-1-(benzylidene)-2-((3-(dimethylamino)phenyl)methyl)hydrazine
Acetone1-((3-(dimethylamino)phenyl)methyl)-2-isopropylidenehydrazine
Cyclohexanone1-(cyclohexylidene)-2-((3-(dimethylamino)phenyl)methyl)hydrazine
4-Nitrobenzaldehyde(E)-1-((3-(dimethylamino)phenyl)methyl)-2-(4-nitrobenzylidene)hydrazine

This table presents expected products from the reaction of this compound with various carbonyl compounds, based on established principles of hydrazone formation.

The scope of hydrazone formation with this compound is anticipated to be broad, encompassing a wide range of carbonyl compounds. The reaction is generally high-yielding and proceeds under mild conditions. However, certain limitations may arise. Sterically hindered ketones may react more slowly or require more forcing conditions. Furthermore, highly enolizable ketones might undergo side reactions. The electronic nature of the substituents on the aldehyde or ketone can also influence the reaction rate, with electron-withdrawing groups on the carbonyl compound generally accelerating the condensation.

Cycloaddition Reactions for Novel Heterocyclic Ring Systems

The hydrazinyl moiety is a valuable building block in the synthesis of various nitrogen-containing heterocyclic compounds through cycloaddition reactions. These reactions offer a powerful tool for the construction of complex molecular architectures from relatively simple starting materials.

Hydrazines are classical reagents in the synthesis of pyrazoles and their partially saturated analogs, pyrazolines. These five-membered heterocyclic rings are of significant interest due to their prevalence in pharmaceuticals and agrochemicals. The reaction of this compound with 1,3-dicarbonyl compounds, such as β-diketones or β-ketoesters, would be expected to yield substituted pyrazoles. The reaction proceeds through a condensation-cyclization sequence.

Similarly, the reaction with α,β-unsaturated carbonyl compounds would lead to the formation of pyrazolines. This reaction is a [3+2] cycloaddition, where the hydrazine acts as a three-atom component.

Table 2: Potential Heterocyclic Products from Cycloaddition Reactions

ReactantHeterocyclic Product Class
Acetylacetone (a 1,3-diketone)Pyrazole (B372694)
Ethyl acetoacetate (a β-ketoester)Pyrazolone
Acrylonitrile (an α,β-unsaturated nitrile)Pyrazoline
Diethyl maleate (an α,β-unsaturated ester)Pyrazolidine

This table outlines the expected classes of heterocyclic compounds that could be synthesized from this compound through cycloaddition reactions with various substrates.

Beyond pyrazoles, the hydrazinyl group can participate in the formation of other nitrogen-rich heterocycles. For instance, reaction with isothiocyanates could lead to the formation of thiosemicarbazides, which are precursors to various heterocyclic systems, including triazoles and thiadiazoles. Condensation with dicarbonyl compounds or their equivalents can also be a pathway to six-membered heterocycles like pyridazines. The specific reaction conditions and the nature of the reaction partner would dictate the final heterocyclic product.

Nucleophilic Character and Protonation Equilibria of the Hydrazine Nitrogen Atoms

The hydrazine moiety, -CH₂NHNH₂, possesses two nitrogen atoms, each with a lone pair of electrons, rendering them nucleophilic and basic. The terminal nitrogen (Nβ) is generally considered more nucleophilic and basic than the internal nitrogen (Nα) due to reduced steric hindrance and electronic effects. The nucleophilicity of hydrazines is a complex phenomenon, and while they are often considered "alpha-effect" nucleophiles (exhibiting enhanced reactivity), studies have shown that their reactivity compared to simple amines can vary depending on the electrophile and reaction conditions acs.orgnih.govresearchgate.net.

The nucleophilic character of the hydrazine group is evident in its reactions with various electrophiles. For instance, hydrazines readily react with carbonyl compounds to form hydrazones, a reaction that is fundamental in synthetic organic chemistry nih.gov. The rate of hydrazone formation is influenced by the electronic properties of the hydrazine; electron-donating groups tend to increase the nucleophilicity of the hydrazine and accelerate the reaction nih.gov.

FeatureDescription
Nucleophilic Centers Two nitrogen atoms (Nα and Nβ) with lone pairs.
Relative Nucleophilicity The terminal nitrogen (Nβ) is generally more nucleophilic than the internal nitrogen (Nα).
Basicity Both nitrogen atoms are basic and can be protonated. The terminal nitrogen is typically more basic.
Reactivity Reacts with electrophiles such as carbonyl compounds to form hydrazones.

Reactivity of the N,N-Dimethylaniline Moiety

The N,N-dimethylaniline portion of the molecule is a substituted aromatic ring that is highly activated towards electrophilic attack. The dimethylamino group is a strong electron-donating group, which significantly influences the reactivity and regioselectivity of reactions involving the phenyl ring.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The N,N-dimethylamino group is a powerful activating group in electrophilic aromatic substitution (EAS) reactions, directing incoming electrophiles to the ortho and para positions minia.edu.eglumenlearning.com. This is due to the ability of the nitrogen's lone pair to donate electron density into the aromatic π-system through resonance, stabilizing the cationic intermediate (the sigma complex).

In this compound, the phenyl ring is disubstituted. The directing effects of both the N,N-dimethylamino group and the 3-(hydrazinylmethyl) group must be considered. The N,N-dimethylamino group at position 1 is a strong ortho, para-director. The hydrazinylmethyl group (-CH₂NHNH₂) at position 3 is generally considered to be an electron-withdrawing group due to the electronegativity of the nitrogen atoms, which would direct incoming electrophiles to the meta position relative to itself (positions 2, 4, and 6 relative to the -CH₂NHNH₂ group).

Therefore, the positions activated by the powerful N,N-dimethylamino group are 2, 4, and 6. The 3-(hydrazinylmethyl) group deactivates the ring, but its directing effect would favor positions 2, 4, and 6 relative to its own position. Consequently, the directing effects of the two groups are cooperative, reinforcing substitution at positions 2, 4, and 6 chemistrysteps.comlibretexts.orgmasterorganicchemistry.com. Steric hindrance from the existing substituents will also play a role in the final product distribution, likely favoring substitution at the less hindered para position (position 4) and the ortho position 6 over the more hindered ortho position 2.

While specific halogenation and nitration studies on this compound are not extensively documented, the expected outcomes can be predicted based on the principles of electrophilic aromatic substitution on substituted anilines.

Halogenation: The high reactivity of the N,N-dimethylaniline ring means that halogenation, for example with bromine, would proceed readily, likely without the need for a Lewis acid catalyst. The substitution would be directed to the ortho and para positions relative to the dimethylamino group.

Nitration: The nitration of N,N-dimethylaniline is highly dependent on the reaction conditions. In the presence of strong acids like a mixture of nitric and sulfuric acid, the dimethylamino group is protonated to form an anilinium ion (-N⁺(CH₃)₂H) stackexchange.comguidechem.com. This protonated group is strongly deactivating and a meta-director. Therefore, under strongly acidic nitrating conditions, the major product would be the result of substitution at the meta position relative to the dimethylamino group (position 5). However, the hydrazinylmethyl group at position 3 would direct to positions 2, 4, and 6 relative to itself. This would lead to a complex mixture of products. To achieve ortho and para nitration, milder conditions or protection of the amino group would be necessary.

ReactionReagentsExpected Major Products
Halogenation Br₂4-Bromo-3-(hydrazinylmethyl)-N,N-dimethylaniline and 6-Bromo-3-(hydrazinylmethyl)-N,N-dimethylaniline
Nitration (strongly acidic) HNO₃, H₂SO₄5-Nitro-3-(hydrazinylmethyl)-N,N-dimethylaniline

N-Demethylation Pathways and Their Chemical Consequences

The N,N-dimethylamino group can undergo oxidative N-demethylation, a process of significant biological and chemical interest mdpi.comnih.gov. This reaction can be catalyzed by various systems, including metalloenzymes like cytochrome P-450 and chemical oxidants mdpi.comresearchgate.net. The mechanism often involves an initial electron transfer from the nitrogen to the oxidant, forming a radical cation, followed by deprotonation of an adjacent C-H bond and subsequent steps leading to the formation of an N-methylaniline derivative and formaldehyde (B43269) mdpi.com.

The presence of substituents on the aromatic ring can influence the rate of N-demethylation. Electron-donating groups generally facilitate the initial electron transfer step, thus accelerating the reaction. The 3-(hydrazinylmethyl) group, being weakly electron-withdrawing, might slightly decrease the rate of N-demethylation compared to unsubstituted N,N-dimethylaniline.

Oxidative Transformations of the Tertiary Amine Nitrogen

N-Oxidation Processes and Their Intermediates

The dimethylaniline core of this compound is susceptible to N-oxidation, a common metabolic pathway for tertiary amines. wikipedia.org This process typically involves the formation of an N-oxide intermediate, which can then undergo further reactions. The oxidation of N,N-dimethylaniline and its derivatives has been studied using various oxidizing agents, including dimethyldioxirane and enzymatic systems like cytochrome P-450. rsc.orgnih.govnih.gov

The N-oxidation of N,N-dimethylanilines is generally considered an electrophilic process. rsc.org The rate of this reaction is sensitive to the electronic properties of the substituents on the aromatic ring. Electron-donating groups are expected to enhance the nucleophilicity of the nitrogen atom, thereby accelerating the rate of N-oxidation. The hydrazinylmethyl group at the meta position in this compound is anticipated to have a modest electron-donating effect through induction, potentially influencing the rate of N-oxide formation compared to unsubstituted N,N-dimethylaniline.

Studies on substituted N,N-dimethylanilines have shown that the primary product of oxidation with reagents like dimethyldioxirane is the corresponding N-oxide. rsc.org In the context of this compound, two primary sites are available for oxidation: the tertiary amine of the dimethylaniline group and the nitrogen atoms of the hydrazinyl moiety. The relative reactivity of these sites would depend on their nucleophilicity and steric accessibility.

Table 1: Postulated Intermediates in the N-Oxidation of this compound

IntermediateStructureDescription
N,N-dimethylaniline-N-oxide derivativeAromatic ring with a -CH₂NHNH₂ group at position 3 and a -N⁺(CH₃)₂O⁻ group.Initial product of oxidation at the tertiary amine.
Hydrazine radical cationAromatic ring with a -CH₂N⁺HNH₂ group at position 3 and a -N(CH₃)₂ group.Potential intermediate if oxidation occurs at the hydrazinyl moiety.
Iminium ionAromatic ring with a -CH₂N=NH₂ group at position 3 and a -N(CH₃)₂ group.May form from subsequent reactions of the oxidized hydrazine.

It is also important to consider that the hydrazinyl group itself is readily oxidized. The oxidation of benzylhydrazine derivatives can lead to a variety of products, including hydrazones and azo compounds, through radical or ionic intermediates. rsc.org Therefore, the N-oxidation of this compound could be a complex process with multiple competing pathways.

Electron Transfer Reactions

The dimethylaniline moiety is a well-known electron donor and participates in electron transfer reactions with suitable acceptors. aip.org The ease of electron transfer is directly related to the oxidation potential of the molecule. The presence of the hydrazinylmethyl group is expected to lower the oxidation potential of the N,N-dimethylaniline ring, making it a better electron donor.

Studies on the oxidation of substituted N,N-dimethylanilines have shown a correlation between the substrate's oxidation-reduction potential and the rate of reactions that proceed via an initial electron-transfer step. nih.gov For instance, the cytochrome P-450-catalyzed N-demethylation of N,N-dimethylanilines is believed to be initiated by electron transfer. nih.gov

The kinetics of electron transfer reactions involving N,N-dimethylaniline have been extensively studied, often showing non-exponential behavior that can be influenced by solvent dynamics. psu.edu The presence of the flexible hydrazinylmethyl group in this compound could introduce additional conformational factors that affect the electron transfer dynamics.

Synergistic and Antagonistic Interplay Between Hydrazinyl and Dimethylaniline Functionalities

The juxtaposition of the hydrazinyl and dimethylaniline functionalities on the same molecular scaffold leads to a unique interplay that can either enhance or diminish their individual reactivities.

Intramolecular Interactions and Their Influence on Reactivity

Intramolecular interactions, such as hydrogen bonding, can significantly influence the conformation and reactivity of a molecule. In this compound, the possibility of intramolecular hydrogen bonding between the hydrazinyl protons and the lone pair of the dimethylamino nitrogen exists, although this would depend on the conformational flexibility of the benzyl group. Such an interaction could pre-organize the molecule, affecting its binding to receptors or catalysts and influencing the regioselectivity of reactions.

The electronic communication between the two functional groups, while not through direct conjugation due to the meta-substitution and the insulating methylene (B1212753) spacer, can still occur via inductive effects. The electron-donating nature of both the dimethylamino and hydrazinylmethyl groups would increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack.

Bifunctional Catalysis and Ligand Design Considerations

The presence of two distinct Lewis basic sites (the dimethylamino and hydrazinyl nitrogens) makes this compound a potential candidate for use as a bifunctional ligand in coordination chemistry and catalysis. The ability to coordinate to a metal center through one or both nitrogen atoms could lead to the formation of stable metal complexes with interesting catalytic properties.

Hydrazone derivatives, which can be readily formed from the reaction of hydrazines with carbonyl compounds, are known to form stable complexes with a variety of transition metals, and these complexes have shown applications in catalysis. researchgate.net Similarly, aniline (B41778) derivatives are utilized in catalysis, for instance, in promoting hydrazone formation. nih.gov The combination of these two functionalities in one molecule offers intriguing possibilities for the design of novel catalysts.

For example, one nitrogen atom could coordinate to a metal center, while the other remains available to act as a proton shuttle or to interact with a substrate, leading to cooperative catalytic effects. The specific geometry and electronic properties of the resulting metal complexes would be highly dependent on the nature of the metal and the coordination mode of the ligand.

Elucidation of Reaction Mechanisms

Understanding the detailed mechanisms of the reactions of this compound is crucial for controlling its reactivity and designing new applications.

Identification and Characterization of Transient Intermediates

The oxidation of N,N-dimethylaniline is known to proceed through various transient intermediates, including radical cations and iminium ions. semanticscholar.orgcdnsciencepub.com In the case of this compound, the identification and characterization of such intermediates would be key to unraveling its reaction pathways.

Techniques such as cyclic voltammetry, electron paramagnetic resonance (EPR) spectroscopy, and time-resolved spectroscopic methods could be employed to detect and characterize radical intermediates formed during electron transfer or oxidation reactions. The N,N-dimethylaniline radical cation is a known species, and its spectroscopic signatures could be compared with those obtained from the oxidation of the title compound to understand the influence of the hydrazinylmethyl substituent.

The N-oxide of N,N-dimethylaniline has been proposed as an intermediate in its oxidative N-demethylation, although some studies suggest it is not on the main reaction pathway for certain enzymatic systems. nih.gov For this compound, isolating or trapping the N-oxide and other potential intermediates would provide valuable mechanistic insights.

Kinetic Isotope Effect (KIE) Studies

Kinetic isotope effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by determining the involvement of a particular atom in the rate-determining step of a reaction. This is achieved by comparing the reaction rates of a molecule with its isotopically substituted counterpart. For this compound, KIE studies could provide valuable insights into reactions involving the cleavage of C-H, N-H, or C-N bonds.

While specific KIE data for this compound is not available, studies on analogous compounds like N,N-dimethylaniline offer a glimpse into the potential applications of this technique. For instance, DFT calculations on the C-H hydroxylation of N,N-dimethylaniline by cytochrome P450 have shown that KIEs can be a sensitive probe of spin state reactivity nih.gov. In such a reaction, substituting the hydrogen atoms of the methyl groups with deuterium would be expected to result in a primary kinetic isotope effect if the C-H bond cleavage is the rate-determining step.

Table 1: Illustrative Kinetic Isotope Effect Data for a Reaction Analogous to N,N-dimethylaniline Demethylation

Reaction TypeSubstratekH/kDInterpretation
N-DemethylationN,N-dimethylaniline6.7C-H bond breaking is likely the rate-determining step.
N-DemethylationN-methyl-N-(trideuteriomethyl)aniline1.4Indicates a different rate-determining step, not involving C-H bond cleavage.

This data is illustrative and based on general principles of KIEs in similar reactions.

Detailed Analysis of Transition States and Energy Barriers

Computational chemistry provides a powerful lens for examining the transition states and energy barriers of chemical reactions. For this compound, computational studies could model various transformations, such as oxidation, reduction, or condensation reactions, to predict the geometries of transition states and the associated activation energies.

A comprehensive computational study on the formation of N-Nitrosodimethylamine (NDMA) from substituted hydrazine derivatives during ozonation offers relevant insights. nih.govnih.gov This study, employing second-order Moller Plesset perturbation theory, explored the reaction mechanisms, including transition states and energy barriers. For example, the initial step in the ozonation of unsymmetrical dimethylhydrazine (UDMH) involves hydrogen abstraction from the -NH2 group, followed by oxidation of the resulting N-radical species nih.gov. The activation energy for a subsequent step was calculated to be 15.9 kcal/mol nih.gov.

For this compound, similar computational approaches could be used to investigate reactions at the hydrazine moiety. For instance, in an oxidation reaction, one could expect a transition state involving the interaction of the oxidant with the lone pair of electrons on one of the nitrogen atoms. The energy barrier for such a process would be influenced by the electronic properties of the N,N-dimethylaniline ring and the steric hindrance around the hydrazinylmethyl group.

Table 2: Calculated Energy Barriers for Key Steps in the Ozonation of a Substituted Hydrazine (UDMH)

Reaction StepDescriptionActivation Energy (kcal/mol)
Step 1H-abstraction from -NH2 by ozoneNot specified
Step 2Formation of a reactive intermediate15.9
Step 3Formation of N,N-dimethylaminonitrene6.1 - 6.9

Data adapted from a computational study on UDMH ozonation. nih.gov

Advanced Spectroscopic Characterization and Analytical Research Techniques

Infrared (IR) and Raman Spectroscopy

Correlation with Molecular Conformations and Intermolecular Interactions

Information regarding the molecular conformation and intermolecular interactions of 3-(hydrazinylmethyl)-N,N-dimethylaniline is not available in the public domain. Such studies, often aided by computational modeling alongside experimental data, would provide insight into the three-dimensional arrangement of the molecule and how it interacts with neighboring molecules in various states. These interactions are governed by forces such as hydrogen bonding (potentially involving the hydrazinyl group), van der Waals forces, and π-π stacking of the aromatic rings. Without experimental data, any discussion on this topic would be purely speculative.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a compound's molecular mass. For this compound, the theoretical exact mass is known to be 165.126597491 Da. rsc.org An experimental HRMS analysis would be required to confirm this value, providing strong evidence for the elemental composition of a synthesized sample.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurity Analysis

GC-MS is a powerful technique for separating and identifying volatile compounds. An analysis of this compound by GC-MS would be instrumental in assessing the purity of a sample and identifying any volatile impurities that may be present from its synthesis or degradation. This would involve developing a specific chromatographic method to achieve good separation and analyzing the mass spectrum of the eluted compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures and Non-Volatile Species

For the analysis of non-volatile species or complex mixtures containing this compound, LC-MS would be the method of choice. This technique is particularly useful for analyzing reaction mixtures or for stability studies where degradation products may be less volatile than the parent compound.

Fragmentation Pathway Analysis for Structural Confirmation

The fragmentation pattern of a molecule in a mass spectrometer is like a fingerprint, providing valuable information for structural elucidation. A detailed analysis of the fragmentation pathways of this compound would involve identifying the characteristic fragment ions and proposing the mechanisms by which they are formed. This would serve as a crucial method for confirming the structure of the molecule.

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are powerful tools for separating the components of a mixture and assessing the purity of a compound. For a substance like this compound, a suite of chromatographic methods would be employed for quality control and analytical purposes.

Gas chromatography is a technique used to separate and analyze compounds that can be vaporized without decomposition. It is particularly useful for assessing the purity of volatile and thermally stable substances. Given the structure of this compound, it is expected to be amenable to GC analysis, possibly with derivatization to improve its thermal stability and chromatographic behavior. chemicalforums.comresearchgate.net

Research Findings: No specific GC methods for the analysis of this compound have been reported in the scientific literature. However, general methods for the GC analysis of hydrazines and aniline (B41778) derivatives often involve the use of a non-polar or medium-polarity capillary column and a flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) for enhanced sensitivity. rsc.org

Interactive Data Table: Hypothetical GC Parameters for this compound Analysis

ParameterHypothetical Condition
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5)
Carrier GasHelium or Nitrogen
Inlet Temperature250 °C
Oven Program100 °C (2 min), ramp at 10 °C/min to 280 °C (5 min)
DetectorFID or NPD
Detector Temperature300 °C

Note: The conditions in this table are for illustrative purposes and would require optimization.

High-performance liquid chromatography is a versatile technique for the separation, identification, and quantification of a wide range of compounds, including those that are non-volatile or thermally labile. This makes it a suitable method for the analysis of this compound. Reversed-phase HPLC would likely be the mode of choice. niscpr.res.in

Research Findings: There are no specific, published HPLC methods for the analysis of this compound. For related aniline derivatives, reversed-phase columns (such as C18) are commonly used with a mobile phase consisting of a mixture of water or a buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection is typically achieved using a UV detector.

Interactive Data Table: Hypothetical HPLC Parameters for this compound Analysis

ParameterHypothetical Condition
ColumnC18, 250 mm x 4.6 mm, 5 µm particle size
Mobile PhaseAcetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectionUV at a specific wavelength (e.g., 254 nm)
Injection Volume10 µL

Note: The conditions in this table are for illustrative purposes and would require optimization.

Thin-layer chromatography is a simple, rapid, and inexpensive technique used for the qualitative monitoring of chemical reactions, identifying compounds in a mixture, and determining the purity of a substance. For the synthesis of this compound, TLC would be an invaluable tool for tracking the progress of the reaction.

Research Findings: While no TLC methods have been specifically documented for this compound, general procedures for aromatic hydrazines and amines are applicable. chemicalforums.com Silica (B1680970) gel is a common stationary phase, and the mobile phase is typically a mixture of a non-polar and a moderately polar organic solvent. Visualization can be achieved under UV light or by staining with an appropriate reagent, such as ninhydrin (B49086) or a potassium permanganate (B83412) solution. researchgate.net

Interactive Data Table: Hypothetical TLC Parameters for this compound Analysis

ParameterHypothetical Condition
Stationary PhaseSilica gel 60 F254
Mobile PhaseEthyl acetate:Hexane (e.g., 1:1 v/v)
VisualizationUV light (254 nm) or staining with potassium permanganate
Rf ValueDependent on the exact mobile phase composition

Note: The conditions in this table are for illustrative purposes and would require optimization.

Chiral Chromatography for Enantiomeric Purity Analysis

The enantiomeric purity of this compound is a critical parameter, as stereoisomers of a chiral compound can exhibit different pharmacological and toxicological profiles. The determination of enantiomeric excess and the separation of individual enantiomers are therefore essential for quality control and characterization. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most prevalent and effective technique for this purpose. yakhak.org Given the structural features of this compound, which include an aromatic amine and a hydrazine (B178648) functional group, several chiral chromatography strategies can be postulated.

Due to the absence of direct studies on the chiral separation of this compound, the methodologies described herein are based on established techniques for structurally analogous compounds, such as other aromatic amines and hydrazine derivatives.

Direct Chiral HPLC Separation

Direct enantiomeric separation on a chiral stationary phase is often the preferred method due to its simplicity, as it typically does not require derivatization of the analyte. The choice of the chiral stationary phase is paramount for achieving successful separation.

For aromatic amines, polysaccharide-based CSPs have demonstrated broad applicability and high enantioselectivity. yakhak.orgmdpi.com These CSPs, typically derivatives of cellulose (B213188) or amylose (B160209) coated or bonded to a silica support, separate enantiomers based on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure. Given the aromatic ring and the potential for hydrogen bonding from the hydrazine group of this compound, columns such as Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) would be strong candidates for method development. mdpi.com

Another class of CSPs suitable for the separation of chiral amines are those based on crown ethers. researchgate.net These are particularly effective for primary amines that can form host-guest complexes with the crown ether macrocycle. The mobile phase for these separations is typically an aqueous-organic mixture containing an acid, which protonates the primary amino group of the analyte, facilitating its interaction with the chiral crown ether. researchgate.net

The typical mobile phases for these direct separations under normal-phase conditions would consist of a mixture of an alkane (like n-hexane) with an alcohol modifier (such as 2-propanol or ethanol). For reversed-phase conditions, a mixture of water or a buffer with acetonitrile or methanol would be employed.

Indirect Chiral HPLC Separation via Derivatization

An alternative approach is the derivatization of the analyte with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated on a standard achiral HPLC column, such as a C18 column. nih.gov

For this compound, the hydrazine moiety is a prime target for derivatization. Chiral hydrazine reagents can be synthesized and used to react with carbonyl compounds. Conversely, the hydrazine group in the target molecule can react with a chiral carbonyl-containing CDA. nih.gov Another possibility is the use of reagents like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) and its analogues, which react with primary and secondary amines to form diastereomeric derivatives with strong UV absorbance, facilitating their detection. nih.gov

While this method can be highly effective, it has the disadvantage of requiring an additional reaction step, which must be quantitative and free from racemization to ensure accurate determination of the original enantiomeric composition.

Method Validation and Enantiomeric Purity Determination

Once a separation method is developed, it must be validated according to established guidelines to ensure its accuracy, precision, linearity, and robustness. The enantiomeric purity is typically expressed as enantiomeric excess (ee), which is calculated from the peak areas of the two enantiomers in the chromatogram. For instance, the enantiomeric purity of commercially available (S)-α-methylbenzylamine was determined to have an enantiomeric impurity of 0.35% using a validated chiral HPLC method. yakhak.org

The following table summarizes potential chiral HPLC methodologies for the enantiomeric purity analysis of this compound based on the analysis of structurally related compounds.

Parameter Direct Method Indirect Method (via Derivatization)
Stationary Phase Polysaccharide-based CSP (e.g., Chiralcel® OD-H) or Crown Ether-based CSPStandard achiral C18 column
Mobile Phase Normal Phase: n-Hexane/2-PropanolReversed Phase: Water/Acetonitrile with acidAcetonitrile/Water or Methanol/Water gradient
Derivatization Not requiredRequired (e.g., with a chiral isocyanate or a Marfey's reagent analogue)
Detection UV/Vis (Diode Array Detector)UV/Vis or Fluorescence (if CDA is fluorescent)
Key Advantage Simpler, avoids potential side reactionsCan use standard, less expensive columns
Key Disadvantage Requires specialized, more expensive chiral columnsPotential for racemization during derivatization

Computational and Theoretical Chemistry Studies of 3 Hydrazinylmethyl N,n Dimethylaniline

Reaction Mechanism Prediction and Energy Landscape Mapping

Table 3: List of Compounds Mentioned

Compound Name
3-(hydrazinylmethyl)-N,N-dimethylaniline
Møller-Plesset perturbation theory

Identification of Minima and Transition States on Potential Energy Surfaces

The study of a molecule's potential energy surface (PES) is fundamental to understanding its reactivity and stability. A PES is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. Minima on this surface correspond to stable or metastable structures (reactants, intermediates, and products), while first-order saddle points represent transition states, which are the highest energy points along a reaction pathway. Identifying these critical points is a primary goal of computational chemistry as it allows for the mapping of reaction pathways.

Techniques such as geometry optimization are employed to locate the energy minima for various conformations of a molecule. To find transition states, a variety of methods can be used, including synchronous transit-guided quasi-Newton (STQN) methods or dimer methods. These calculations are typically performed using quantum mechanical methods like density functional theory (DFT) or more sophisticated ab initio methods.

Despite the importance of such studies, a comprehensive search of scientific literature and chemical databases did not yield specific research focused on the identification of minima and transition states on the potential energy surface of this compound.

Calculation of Activation Energies and Reaction Enthalpies

Once the minima (reactants and products) and transition states have been located on the potential energy surface, the activation energy and reaction enthalpy for a given chemical transformation can be calculated. The activation energy is the energy difference between the reactants and the transition state, and it is a critical factor in determining the rate of a reaction. The reaction enthalpy is the difference in energy between the products and the reactants, indicating whether a reaction is exothermic (releases heat) or endothermic (absorbs heat).

These energetic parameters are crucial for predicting the feasibility and kinetics of a chemical reaction. Computational methods provide a powerful tool for obtaining these values, especially for reactions that are difficult to study experimentally.

However, specific calculated values for the activation energies and reaction enthalpies of reactions involving this compound are not available in the reviewed literature. Such data would be contingent on prior studies of its potential energy surface and reaction pathways, which appear to be unpublished.

Computational Validation of Proposed Reaction Mechanisms

Computational chemistry plays a vital role in validating or refuting proposed reaction mechanisms. By calculating the energies of proposed intermediates and transition states, chemists can determine the most likely pathway a reaction will follow. A proposed mechanism is considered computationally validated if the calculated energy profile is consistent with experimental observations, such as the observed products and reaction kinetics. This process often involves comparing the activation energies of competing pathways to determine the favored route.

For this compound, while one could propose various reaction mechanisms based on its functional groups (the hydrazine (B178648) and the dimethylaniline moieties), there is no published computational research that validates any specific mechanistic pathways for this compound.

Molecular Modeling and Dynamics Simulations

Conformational Search and Energy Minimization

Molecules with rotatable bonds, such as this compound, can exist in multiple conformations. A conformational search is a computational procedure used to identify the different possible spatial arrangements of a molecule and to determine their relative stabilities. This is typically followed by energy minimization, a process that refines the geometry of each conformation to find the lowest energy structure for that particular arrangement of atoms. The result is a set of low-energy conformers, with the global minimum representing the most stable conformation of the molecule.

Understanding the conformational preferences of a molecule is important as it can influence its physical properties and biological activity. However, no specific studies detailing a conformational search and energy minimization for this compound were found in the public domain.

Molecular Dynamics (MD) Simulations for Exploring Conformational Space and Flexibility

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational changes, flexibility, and interactions of a molecule over time. This allows for a more dynamic exploration of the conformational space than is possible with static energy minimization.

MD simulations can reveal how a molecule like this compound might behave in a solution or interacting with other molecules, providing insights into its dynamic properties. Unfortunately, there are no published MD simulation studies specifically focused on this compound.

Docking Studies with Biological Targets (if applicable to broader chemical principles)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is most commonly used to predict the binding of a small molecule ligand to a protein receptor. Docking studies can provide insights into the binding mode and affinity of a compound, which is valuable in drug discovery and for understanding the chemical principles of molecular recognition.

While the hydrazine and N,N-dimethylaniline moieties are present in various biologically active molecules, and docking studies have been performed on derivatives of N,N-dimethylaniline, no specific docking studies involving this compound have been reported in the scientific literature. Such studies would require a specific biological target to be identified, and this information is not currently available.

Applications in Advanced Chemical Research and Material Science

Design and Synthesis of Novel Organic Building Blocks for Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient chemical transformations in which three or more reactants combine in a single step to form a complex product, incorporating substantially all the atoms of the starting materials. acsgcipr.org The bifunctional nature of 3-(hydrazinylmethyl)-N,N-dimethylaniline, possessing both a nucleophilic hydrazine (B178648) group and a tertiary amine on an aromatic ring, makes it an ideal candidate for the design of novel organic building blocks for MCRs.

The hydrazine moiety can readily participate in condensation reactions with carbonyl compounds to form hydrazones, which are key intermediates in many MCRs. organic-chemistry.orgnih.gov For instance, the reaction of an aryl hydrazine with an aldehyde, a β-ketoester, and a barbituric acid derivative can lead to the formation of complex pyrazolopyrano-pyrimidine-diones in a one-pot synthesis. rsc.org By employing this compound in such reactions, it is possible to introduce the N,N-dimethylaniline group into the final product, thereby tuning its electronic and physical properties.

The versatility of hydrazine derivatives in MCRs allows for the rapid generation of diverse molecular libraries, which is of great interest in drug discovery and materials science. nih.govrug.nl The use of this compound as a building block in these reactions opens up new avenues for the synthesis of novel compounds with potential applications in various fields.

Development of New Heterocyclic Scaffolds and Complex Molecular Architectures Utilizing Hydrazinyl Reactivity

The hydrazinyl group is a cornerstone in the synthesis of a wide array of nitrogen-containing heterocyclic compounds. iscientific.orgnih.gov These scaffolds are of particular importance in medicinal chemistry due to their prevalence in biologically active molecules. materialsciencejournal.org The reactivity of the hydrazinyl moiety in this compound can be harnessed to construct novel heterocyclic systems.

For example, aryl hydrazines are common precursors for the synthesis of indoles, pyrazoles, and triazoles. researchgate.net The Fischer indole synthesis, a classic method for preparing indoles, involves the reaction of an aryl hydrazine with an aldehyde or ketone under acidic conditions. By using this compound in this reaction, it is possible to synthesize indoles bearing a dimethylaminomethylphenyl substituent, which could have interesting pharmacological properties.

Furthermore, the reaction of hydrazines with dicarbonyl compounds or their equivalents is a well-established route to five- and six-membered heterocyclic rings. jmchemsci.com For instance, the condensation of a hydrazine with a 1,3-dicarbonyl compound yields pyrazoles, while reaction with a 1,4-dicarbonyl compound can lead to the formation of pyridazines. The presence of the N,N-dimethylaniline group in the starting material allows for the creation of heterocyclic compounds with built-in electronic functionalities.

Precursors for Functional Dyes and Chromophores with Tailored Electronic and Optical Properties

N,N-dimethylaniline is a well-known precursor in the synthesis of a variety of dyes, including triarylmethane dyes like malachite green and crystal violet. nih.govsemanticscholar.org The electron-donating nature of the dimethylamino group plays a crucial role in the chromophoric system of these dyes, influencing their color and photophysical properties. nih.govacs.org The presence of the N,N-dimethylaniline core in this compound makes it a valuable precursor for the development of novel functional dyes and chromophores.

The hydrazine group can be chemically modified to introduce other functionalities or to link the chromophore to other molecules or surfaces. For example, the hydrazine can be converted into a hydrazone by reaction with an appropriate aldehyde or ketone, which can extend the conjugation of the chromophoric system and thus alter its absorption and emission properties. rsc.org This allows for the fine-tuning of the electronic and optical properties of the resulting dyes.

Moreover, the combination of the electron-donating N,N-dimethylaniline group and a hydrazine or hydrazone moiety can lead to the formation of donor-π-acceptor (D-π-A) type chromophores, which are known for their interesting nonlinear optical properties. acs.orgmdpi.com The ability to tailor the structure of these chromophores by modifying the hydrazine group opens up possibilities for the design of new materials for optoelectronic applications.

Precursor MoietyResulting Dye/Chromophore ClassKey Properties
N,N-dimethylanilineTriarylmethane DyesIntense color, visible light absorption
Hydrazone derivativesAzo DyesTunable colors, used as indicators
Donor-π-Acceptor SystemsNLO ChromophoresHigh hyperpolarizability

Catalytic Applications in Organic Transformations

The unique combination of a hydrazine and a tertiary amine in this compound suggests its potential utility in catalysis, both as a ligand for metal-catalyzed reactions and as an organocatalyst.

Hydrazine derivatives have been explored as ligands for transition metal catalysts in various organic transformations. semanticscholar.orgnih.govchemistryjournal.netresearchgate.net The nitrogen atoms of the hydrazine can coordinate to a metal center, and the electronic and steric properties of the ligand can be tuned by modifying the substituents on the hydrazine. The presence of the N,N-dimethylaniline group in this compound can further influence the catalytic activity of the metal complex by modulating its electronic environment.

For example, hydrazone-based ligands have been used in metal-catalyzed cross-coupling reactions. nih.gov By forming a hydrazone from this compound and a suitable carbonyl compound, a bidentate or tridentate ligand can be prepared that can chelate to a metal center. The resulting metal complex could potentially catalyze a variety of reactions, such as Suzuki, Heck, or C-N coupling reactions. organic-chemistry.org

The N,N-dimethylaniline moiety in the target compound can also participate in organocatalysis. Tertiary amines are known to act as Lewis bases and can catalyze a range of reactions. Furthermore, N,N-dimethylaniline itself has been shown to be an effective catalyst in certain reductive lithiation reactions. zsmu.edu.ua

The hydrazine group can also be involved in organocatalytic transformations. For instance, hydrazines can act as nucleophilic catalysts in reactions involving carbonyl compounds. The bifunctional nature of this compound, with both a tertiary amine and a hydrazine group, could lead to synergistic catalytic effects, enabling novel and efficient organic transformations. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(hydrazinylmethyl)-N,N-dimethylaniline, and what factors influence reaction efficiency?

  • Answer: A key method involves the reaction of hydrazine derivatives with N,N-dimethylaniline precursors under controlled conditions. For example, thermolysis of iodide precursors (e.g., lb) at 180°C can yield rearranged products, but hydrazinylmethyl derivatives require precise stoichiometry and catalysts like strong bases . Factors affecting efficiency include temperature, solvent polarity, and the presence of intermediates like N-phenyl-N,N-dimethylanilinium cations. Purification often employs gas chromatography (GC) with stationary phases (e.g., Carbowax 20M-KOH) to isolate products .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers monitor?

  • Answer:

  • NMR Spectroscopy: Monitor chemical shifts for the hydrazinylmethyl group (δ ~2.5–3.5 ppm for CH₂ and NH protons) and aromatic protons (δ ~6.5–7.5 ppm). Coupling patterns in ¹H NMR distinguish ortho/meta/para substituents .
  • Mass Spectrometry (MS): Electron impact (EI) at 70 eV helps identify molecular ion peaks (e.g., m/z for C₉H₁₃N₃) and fragmentation patterns. High-resolution MS confirms molecular formula .
  • Infrared (IR) Spectroscopy: Stretching vibrations for N-H (~3300 cm⁻¹) and C-N (~1250 cm⁻¹) bonds are critical markers .

Q. What are the safety considerations and toxicity profiles associated with handling this compound in laboratory settings?

  • Answer: While direct toxicity data for this compound is limited, structurally similar N,N-dimethylaniline derivatives are classified as Group 3 (not classifiable as carcinogenic to humans) by IARC . However, hydrazine derivatives are known irritants. Use fume hoods, nitrile gloves, and avoid skin contact. Monitor for genotoxicity using Ames tests or chromosomal aberration assays .

Advanced Research Questions

Q. How can computational methods like DFT and Hartree-Fock theory be applied to predict the electronic properties and reactivity of this compound?

  • Answer:

  • Geometry Optimization: Use B3LYP/6-31G(d) to model ground-state geometry. Compare computed bond lengths/angles with X-ray crystallography data (e.g., C-N bond ~1.40 Å) .
  • Vibrational Analysis: Simulate IR spectra via DFT to validate experimental peaks. Discrepancies >10 cm⁻¹ suggest conformational flexibility .
  • Frontier Molecular Orbital (FMO) Analysis: Calculate HOMO-LUMO gaps to predict redox behavior. A smaller gap (e.g., <4 eV) indicates higher reactivity in electron-transfer reactions .

Q. What mechanistic insights explain the formation of rearranged products during the thermolysis of this compound derivatives?

  • Answer: Thermolysis at 180°C can trigger Stevens or Sommelet rearrangements. For example, iodide precursors (lb) yield p-benzyl and o-benzyl isomers due to radical intermediates or carbocation shifts. Computational studies (e.g., AM1 semi-empirical methods) model energy profiles for torsion angles, revealing transition states favoring para-substitution . Contrastingly, hydrazinylmethyl groups may stabilize intermediates via hydrogen bonding, altering product distribution .

Q. How should researchers address discrepancies in product distribution when synthesizing this compound under varying reaction conditions?

  • Answer:

  • Parameter Screening: Use Design of Experiments (DoE) to test variables (temperature, solvent, catalyst). For instance, polar aprotic solvents (e.g., DMF) favor nucleophilic substitution over rearrangements .
  • Mechanistic Probes: Isotopic labeling (e.g., ¹⁵N in hydrazine) tracks nitrogen migration pathways.
  • Analytical Cross-Validation: Combine GC-MS, HPLC, and ¹³C NMR to resolve isomeric products. For example, o-benzyl isomers show distinct NOE correlations in NMR .

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